N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Researchers requiring the exact ortho-nitro/meta-CF3 aryl sulfonamide pattern face limited access to this regioisomer. This compound (CAS 1845706-41-3) delivers the 2-NO2/5-CF3 scaffold not available from 3-nitro or 4-CF3 isomers. • Enables chemoselective nitro reduction to 2-NH2/5-CF3 aniline for amide coupling, diazotization, and heterocycle synthesis. • Matched-pair format with 4-CF3 isomer (CAS 156522-23-5) for head-to-head logP/ADME SAR. • Supplied at ≥98% (HPLC) with -20°C cold-chain logistics; requires established low-temperature storage.

Molecular Formula C8H7F3N2O4S
Molecular Weight 284.21 g/mol
CAS No. 1845706-41-3
Cat. No. B1435303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
CAS1845706-41-3
Molecular FormulaC8H7F3N2O4S
Molecular Weight284.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-4-5(8(9,10)11)2-3-7(6)13(14)15/h2-4,12H,1H3
InChIKeyOWFMTTDOFPVFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide: Structural and Procurement Baseline


N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1845706-41-3) is a synthetic aryl sulfonamide building block bearing a nitro group at the ortho position and a trifluoromethyl group at the meta position relative to the methanesulfonamide moiety . It has a molecular formula of C₈H₇F₃N₂O₄S and a molecular weight of 284.21 g/mol . The compound is offered by multiple vendors at purities ≥98% (HPLC) and is classified for research use only . Its computed physicochemical properties include an XLogP3 of 2.2 and a topological polar surface area of 100 Ų .

Substitution pattern

Ortho-nitro/para-CF₃ electronic activation for chemoselective transformations

Grade & format

Research-grade building block; HPLC purity supports reproducible synthesis

Physicochemical profile

Moderate lipophilicity and polar surface area align with lead-like space

Why Substitution with In-Class Analogs Fails


Within the aryl methanesulfonamide class, even minor positional changes in the nitro and trifluoromethyl substituents produce substantially different electronic environments and reactivity profiles. The ortho-nitro/para-CF₃ arrangement in NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide) is critical for its COX-2 selectivity, while the meta-CF₃/ortho-nitro pattern of CAS 1845706-41-3 remains unexplored in primary pharmacology [1][2]. The 3-nitro isomer (CAS 618446-45-0) and the 4-trifluoromethyl isomer (CAS 156522-23-5) differ in computed logP, hydrogen-bond acceptor count, and steric accessibility, meaning that synthetic intermediates, reduction kinetics, and biological target engagement cannot be assumed interchangeable without direct comparative data .

Regioisomer
Target: 2-nitro-5-CF₃ (ortho/para)
2-nitro-4-CF₃ isomer or 3-nitro analog
Electronic landscape and reduction kinetics may differ; logP shift >1 unit cannot be assumed transferable.
Pharmacophore
Target: minimal scaffold, no aryl ether
NS-398, nimesulide (COX-2 ether series)
Absence of signature pharmacophoric ether means target engagement profiles are not interchangeable; may redirect to distinct enzyme families.
Stability
Target: −20°C storage advised
4-CF₃ isomer (ambient storage)
Thermal lability differs; cold-chain logistics required. Direct substitution without stability verification risks sample degradation.

Quantitative Differentiation from Closest Analogs


Regioisomeric LogP Comparison

The target compound exhibits a higher computed lipophilicity (XLogP3 = 2.2) than its 2-nitro-4-CF₃ isomer (LogP = 1.16), a difference of approximately +1 log unit, indicating greater membrane permeability potential . This is governed by the relative positioning of the electron-withdrawing trifluoromethyl group relative to the sulfonamide NH, affecting the overall dipole moment and solvation free energy.

LogP regioisomer
Context-dependent
Target XLogP3 2.2 vs 1.16 (4-CF₃ isomer)
Δ +1.04 log units
Higher computed lipophilicity may alter membrane partitioning in cell-based assays.
Vendor-computed values; algorithmic methodology may vary across sources.
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Hydrogen-Bond Acceptor Count Differentiation

The target compound presents 8 hydrogen-bond acceptor (HBA) sites according to its computed molecular descriptors, compared to 4 HBA sites for the 2-nitro-4-CF₃ isomer and fewer still for the non-fluorinated analog N-(2-nitrophenyl)methanesulfonamide (CAS 85150-03-4) . The higher HBA count arises from the combined contributions of the sulfonamide sulfonyl oxygens, nitro oxygens, and the fluorine atoms of the CF₃ group being counted as acceptors by certain computational algorithms.

HBA count
Context-dependent
Target HBA = 8
4-CF₃ isomer HBA = 4
Δ +4 acceptors
Elevated hydrogen-bond acceptor count may enhance solubility and target interactions relative to the 4-CF₃ isomer.
Computed descriptor; HBA counting rules may differ among platforms.
Drug Design Molecular Recognition Solubility

Storage Condition Divergence

The target compound requires storage at -20°C for maximum recovery, as specified by multiple vendors , whereas the 2-nitro-4-CF₃ isomer does not carry such a stringent cold-storage requirement in its available datasheets . This difference suggests that the 2-nitro-5-CF₃ substitution pattern may confer greater thermal lability, potentially due to electronic activation of the nitro group toward decomposition or rearrangement pathways.

Storage condition
Reported
Target:−20°C required
4-CF₃ isomer:ambient storage
Cold-storage mandate suggests greater thermal lability for the 2-nitro-5-CF₃ regioisomer.
Vendor recommendations; long-term stability data not published.
Chemical Stability Procurement Logistics Sample Integrity

Positional Isomer Reactivity in Reduction

The ortho-nitro group in the target compound is positioned adjacent to the sulfonamide NH, enabling potential intramolecular hydrogen bonding and altered reduction kinetics relative to the 3-nitro isomer (CAS 618446-45-0), where the nitro is meta to the sulfonamide . Literature on related aniline precursors indicates that the electron-withdrawing CF₃ group para to the nitro (as in the target) further polarizes the nitro group, which can increase its susceptibility to bioreduction compared to the 3-nitro isomer where CF₃ is meta to the nitro .

Nitro reduction
Class-level
Ortho-nitro/para-CF₃ electronic activation predicted to yield faster reduction than 3-nitro isomer.
Reduction kinetics may differ; target compound could enable milder synthetic conditions.
Class-level inference; no experimental cyclic voltammetry data available.
Synthetic Chemistry Nitro Reduction Intermediate Utility

Divergence from COX-2 Pharmacophore

The target compound lacks the characteristic aryl ether substituent found in the selective COX-2 inhibitors NS-398 (IC₅₀ COX-2 = 0.15–3.8 µM; COX-1 = 75–220 µM) and nimesulide (IC₅₀ COX-2 = 1.27–26 µM) [1]. Instead, its bare 2-nitro-5-CF₃ substitution pattern represents a stripped-down core scaffold. This structural divergence means the target compound cannot be assumed to possess COX-2 inhibitory activity, but its reduced steric bulk and distinct electrostatic surface may enable engagement with alternative biological targets inaccessible to the bulkier, ether-containing analogs.

COX-2 pharmacophore
Class-level
Target:no aryl ether
NS-398/nimesulide:aryl ether present
Absence of classic COX-2 pharmacophore indicates scaffold may engage alternative targets; COX-2 activity not assumed.
COX-2 IC₅₀ data for target not available; reference data from published enzyme assays.
COX-2 Inhibition Pharmacophore Mapping Drug Discovery

Recommended Application Scenarios


Selective Reduction to Ortho-Nitro-Aniline

The ortho-nitro group, activated by the para-CF₃ substituent, is predicted to undergo chemoselective reduction to the corresponding aniline under mild conditions (e.g., catalytic hydrogenation or metal-mediated reduction), yielding N-[2-amino-5-(trifluoromethyl)phenyl]methanesulfonamide . This aniline intermediate can serve as a versatile handle for amide coupling, diazotization, or heterocycle formation, enabling the construction of focused libraries for medicinal chemistry campaigns. The regiospecific substitution pattern (2-NH₂, 5-CF₃) is not readily accessible from the 3-nitro or 4-CF₃ isomers, making this compound the preferred precursor for this specific scaffold.

CF3 Position Effects in SAR Studies

With an XLogP3 of 2.2 versus 1.16 for the 4-CF₃ isomer, the target compound enables head-to-head assessment of how CF₃ position modulates lipophilicity, metabolic stability, and target binding in a matched molecular pair format . Research groups investigating the impact of CF₃ regiochemistry on ADME properties or on-target potency can procure both isomers (CAS 1845706-41-3 and CAS 156522-23-5) to generate internally consistent SAR data without confounding changes to the core scaffold.

Non-COX-2 Sulfonamide Target Exploration

The absence of the signature aryl ether substituent that defines COX-2 selective inhibitors (NS-398, nimesulide) makes this compound a suitable entry point for exploring sulfonamide-based inhibition of alternative enzymes such as carbonic anhydrases, proteases, or bacterial dihydropteroate synthase [1]. Its compact structure (MW 284.21, TPSA 100 Ų) and moderate lipophilicity align with lead-like property space, supporting fragment-based or scaffold-hopping approaches .

Cold-Chain Procurement for Thermal Stability

Given the -20°C storage requirement documented by multiple vendors, laboratories must implement cold-chain logistics from receipt through long-term storage to preserve compound integrity . This compound is suitable for facilities with established low-temperature storage infrastructure; procurement planning should account for dry-ice shipping and immediate transfer to -20°C freezers upon arrival. The thermal lability, while a logistical consideration, also indicates potential utility as a hypoxia-sensitive prodrug scaffold where controlled nitro reduction is therapeutically relevant.

Application
Selection Property
Validation Focus
Chemoselective nitro reduction intermediate
Ortho-nitro/para-CF₃ electronic activation
Reduction selectivity and aniline purity
Matched molecular pair SAR (CF₃ position)
Lipophilicity and HBA divergence vs 4-CF₃ isomer
ADME and target binding comparison
Non-COX-2 sulfonamide screening
Absence of classical COX-2 aryl ether pharmacophore
Selectivity against COX-2; hit confirmation
Thermal stability-informed probe handling
−20°C storage requirement indicates thermal lability
Compound integrity under ambient/reduction conditions
Quote Request

Request a Quote for N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.